molecular formula C12H25N3O4 B12317650 2-Amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid

2-Amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid

Cat. No.: B12317650
M. Wt: 275.34 g/mol
InChI Key: HYLBTMZBXLEVCL-UHFFFAOYSA-N
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Description

2-Amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid: is a complex organic compound with significant applications in various scientific fields. It is a derivative of lysine, an essential amino acid, and is known for its unique chemical structure that includes both amino and carboxyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid typically involves multi-step organic reactions. One common method includes the reaction of lysine with specific reagents to introduce the additional amino and carboxyl groups. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other reduced forms.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 2-Amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound is studied for its role in protein synthesis and metabolism. It is also used in the study of enzyme-substrate interactions due to its structural similarity to lysine.

Medicine: Medically, the compound has potential applications in drug development, particularly in designing inhibitors for specific enzymes. Its ability to interact with biological molecules makes it a candidate for therapeutic research.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties are exploited in creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, particularly those involved in protein synthesis and metabolism. The pathways involved include the inhibition of proteolytic enzymes, which prevents the breakdown of proteins and peptides.

Comparison with Similar Compounds

    Lysine: A basic amino acid with a similar structure but lacking the additional amino and carboxyl groups.

    Aminocaproic Acid: Known for its antifibrinolytic properties, it shares structural similarities but differs in its specific functional groups.

    N-(5-Amino-1-carboxypentyl)iminodiacetic acid: Another derivative of lysine with distinct functional groups.

Uniqueness: What sets 2-Amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid apart is its dual functionality, allowing it to participate in a wide range of chemical reactions. Its structure provides versatility in scientific research and industrial applications, making it a valuable compound in various fields.

Properties

IUPAC Name

2-amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O4/c13-9(11(16)17)5-1-3-7-15-8-4-2-6-10(14)12(18)19/h9-10,15H,1-8,13-14H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLBTMZBXLEVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCCC(C(=O)O)N)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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